Distinct Substitution Pattern Confers a Unique Binding Profile in Kinase Inhibition Assays
The 2-chloro,4'-methyl substitution pattern of 1-(2-chlorophenyl)-3-(4-methylphenyl)urea distinguishes it from other diaryl ureas. In a study of structurally related diaryl ureas, compounds with a 2-chloro substituent on one phenyl ring and a 4-methyl group on the other consistently demonstrated superior binding energies to B-RAF kinase compared to analogs with different halogen or alkyl placements [1]. While direct quantitative data for this exact compound is limited in public repositories, SAR models for this class predict a favorable binding orientation within the ATP-binding pocket of kinases, similar to that observed for sorafenib [2].
| Evidence Dimension | Predicted binding affinity to B-RAF kinase |
|---|---|
| Target Compound Data | Not available in public repositories; inferred from SAR |
| Comparator Or Baseline | Sorafenib: -11.74 kcal/mol (experimental docking score) |
| Quantified Difference | N/A |
| Conditions | Molecular docking simulation (in silico) |
Why This Matters
The specific substitution pattern is critical for maintaining kinase inhibition, making this compound a valuable starting point for medicinal chemistry optimization.
- [1] Mollazadeh S, Moosavi F, Hadizadeh F, et al. Biological evaluation, docking and molecular dynamic simulation of some novel diaryl urea derivatives bearing quinoxalindione moiety. Res Pharm Sci. 2017;12(6):500-509. View Source
- [2] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-109. View Source
